2-(Dibenzylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride
Description
Historical Context and Discovery
The development of 2-(Dibenzylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride emerged from the broader exploration of acetophenone derivatives in pharmaceutical chemistry during the mid-to-late twentieth century. The systematic investigation of compounds containing dibenzylamino groups gained momentum as researchers recognized their potential as synthetic intermediates for biologically active molecules. The specific combination of functional groups present in this compound represents a strategic design approach aimed at creating versatile building blocks for complex organic synthesis.
The synthesis methodologies for this compound have evolved significantly, with early preparation methods involving multi-step protective group strategies giving way to more direct synthetic approaches. Modern synthetic routes typically employ reductive amination techniques, utilizing dibenzylamine as a key reactant in controlled reaction conditions. These developments reflect the broader advancement in synthetic organic chemistry, where efficiency and atom economy have become increasingly important considerations.
The compound's emergence in research literature coincided with growing interest in acetophenone derivatives as pharmaceutical intermediates. The unique structural features of 2-(Dibenzylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride made it particularly attractive for researchers investigating structure-activity relationships in medicinal chemistry applications.
Structural Classification and Nomenclature
2-(Dibenzylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride belongs to the broader class of substituted acetophenones, specifically categorized as an alkyl-phenylketone derivative due to its ketone functional group combined with alkyl and phenyl substituents. The systematic nomenclature of this compound reflects its complex structural features through the International Union of Pure and Applied Chemistry naming conventions.
The molecular structure can be represented through various chemical notation systems, providing comprehensive structural information for research and industrial applications. The following table presents key structural identifiers for this compound:
The structural classification places this compound within the acetophenone family, specifically as a tertiary amine derivative featuring aromatic substitution patterns. The dibenzylamino group contributes significant steric bulk and electronic effects, while the hydroxy and methoxy substituents on the aromatic ring provide sites for further chemical modification. This structural arrangement creates a molecule with both hydrophilic and lipophilic regions, contributing to its unique solubility profile and reactivity characteristics.
The presence of multiple functional groups allows for classification under several chemical categories simultaneously. The compound functions as both an aromatic ketone and a tertiary amine, with additional classification as a phenolic compound due to the presence of the hydroxyl group. This multifunctional nature makes it particularly valuable as a synthetic intermediate, as each functional group can participate in different types of chemical transformations.
Significance in Chemical Research
The significance of 2-(Dibenzylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride in chemical research stems from its versatile reactivity profile and its role as a key intermediate in pharmaceutical synthesis. The compound's unique combination of functional groups enables it to participate in a wide range of chemical transformations, making it particularly valuable for the construction of complex molecular architectures. Research applications span multiple domains, including medicinal chemistry, materials science, and synthetic methodology development.
The dibenzylamino group present in this compound provides multiple reaction sites for nucleophilic and electrophilic transformations. The nitrogen center can participate in various coupling reactions, while the benzyl groups offer opportunities for aromatic substitution chemistry. Simultaneously, the phenolic hydroxyl group enables hydrogen bonding interactions and can undergo typical phenol chemistry, including oxidation reactions and ether formation. The methoxy group adds another dimension of reactivity, particularly in demethylation reactions that can expose additional hydroxyl functionality.
Industrial applications of this compound center primarily on its use as a pharmaceutical intermediate, where its structural features allow for the efficient synthesis of more complex therapeutic agents. The compound's stability profile and well-characterized reaction chemistry make it suitable for large-scale synthetic operations. Research has demonstrated its utility in the development of novel drug candidates, particularly those requiring the specific structural motifs present in this molecule.
The following table summarizes key research applications and properties:
| Research Application | Relevant Properties | Significance |
|---|---|---|
| Pharmaceutical Intermediate Synthesis | Multi-functional reactivity, Stable hydrochloride salt | Enables efficient construction of complex drug molecules |
| Chemical Biology Studies | Solubility characteristics, Functional group diversity | Facilitates investigation of biological pathways and targets |
| Synthetic Methodology Development | Well-characterized reaction patterns | Serves as model compound for new synthetic transformations |
| Materials Chemistry | Aromatic character, Hydrogen bonding capability | Potential applications in polymer and materials synthesis |
Current research trends involving this compound focus on its potential as a building block for novel therapeutic agents, particularly in areas where the specific combination of structural features provides advantageous pharmacological properties. The compound's ability to undergo controlled chemical modifications while maintaining structural integrity makes it particularly attractive for medicinal chemistry applications. Additionally, its role in the development of new synthetic methodologies continues to expand, with researchers investigating novel transformation patterns that exploit its unique reactivity profile.
The compound's significance extends beyond its immediate synthetic utility to encompass its role in advancing fundamental understanding of structure-reactivity relationships in organic chemistry. Studies involving this compound have contributed to broader knowledge of how multiple functional groups interact within a single molecular framework, providing insights that inform the design of new synthetic targets and methodologies.
Properties
IUPAC Name |
2-(dibenzylamino)-1-(4-hydroxy-3-methoxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3.ClH/c1-27-23-14-20(12-13-21(23)25)22(26)17-24(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19;/h2-14,25H,15-17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVRTBQBWPPTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583651 | |
| Record name | 2-(Dibenzylamino)-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207226-30-0 | |
| Record name | 2-(Dibenzylamino)-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Dibenzylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation of the Acetophenone Core: 4'-Hydroxy-3'-methoxyacetophenone
The key intermediate for synthesizing the target compound is 4'-hydroxy-3'-methoxyacetophenone . Several methods for its preparation have been documented, with industrial scalability and yield optimization being critical factors.
Traditional Methods and Limitations
Vanillin-based route with protection/deprotection steps:
Vanillin is protected on the phenolic hydroxyl group by benzoylation, reacted with a Grignard reagent, oxidized under acidic conditions, and finally deprotected to yield 4'-hydroxy-3'-methoxyacetophenone. This method is lengthy and yields less than 36% due to multiple steps and low overall efficiency.Zinc chloride catalyzed direct reaction:
Reaction of 2-methoxyphenol with hot zinc chloride in glacial acetic acid yields the acetophenone but with a very low yield (~4%) and environmental concerns due to acetic acid evaporation.Polyphosphoric acid catalysis:
Reaction of 2-methoxyphenol and acetic acid in the presence of polyphosphoric acid yields about 36%, but still limited by yield and scalability.DDQ oxidation of acetylated vanillin derivatives:
This route involves expensive oxidants and extended reaction sequences, reducing practicality.
Improved Industrial Method: Fries Rearrangement in Methanesulfonic Acid
A patented industrially viable method involves:
- Reacting acetylguaiacol (acetylated 2-methoxyphenol) with anhydrous methanesulfonic acid under anhydrous conditions to perform a Fries rearrangement .
- Reaction temperature: 20–120°C (optimal 40–60°C).
- Reaction time: 0.5–1 hour heating, followed by cooling and crystallization steps.
- Optional catalytic addition of phosphorus pentoxide to improve yield.
Typical procedure and results:
| Parameter | Details |
|---|---|
| Acetylguaiacol amount | 5.0 g (0.03 mol) |
| Methanesulfonic acid amount | 23.1 g (0.24 mol) |
| Reaction temperature | 40°C |
| Reaction time | 1 hour heating + 20 hours stirring |
| Yield | 70–74% isolated yield |
| Product form | Off-white solid |
This method provides a simplified, cost-effective, and scalable route with improved yields (~70%) and reduced environmental impact compared to earlier methods.
Introduction of the Dibenzylamino Group
The formation of 2-(Dibenzylamino)-4'-hydroxy-3'-methoxyacetophenone involves substitution of the acetophenone core with the dibenzylamino moiety:
- Starting material: 4'-hydroxy-3'-methoxyacetophenone prepared as above.
- Reaction: Nucleophilic substitution with dibenzylamine .
- Conditions: Presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate and activate the hydroxy group or the acetophenone for substitution.
- Solvent: Typically polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the nucleophilic substitution.
This step introduces the dibenzylamino group onto the aromatic ring, completing the core structure of the target molecule.
Formation of the Hydrochloride Salt
The free base 2-(Dibenzylamino)-4'-hydroxy-3'-methoxyacetophenone is then converted to its hydrochloride salt :
- Treatment with hydrochloric acid (HCl) in an appropriate solvent.
- This step improves the compound's stability, crystallinity, and suitability for pharmaceutical applications.
Industrial Production Considerations
- Scale-up: Industrial synthesis may employ continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
- Purification: Recrystallization and chromatographic techniques are used to achieve high purity.
- Yield optimization: Control of temperature, reaction time, and reagent ratios is critical for maximizing yield and minimizing by-products.
Related Chemical Transformations and Reagents
The compound can undergo various chemical reactions, important for further derivatization or analysis:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | 2-(Dibenzylamino)-4'-oxo-3'-methoxyacetophenone |
| Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | 2-(Dibenzylamino)-4'-hydroxy-3'-methoxyacetophenol |
| Nucleophilic substitution | Sodium ethoxide (NaOEt), Potassium tert-butoxide (KOtBu) | Various substituted acetophenone derivatives |
These transformations are useful for tailoring the compound's properties or for synthetic route modifications.
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions | Yield/Outcome |
|---|---|---|---|
| 1. Preparation of acetophenone core | Fries rearrangement of acetylguaiacol in methanesulfonic acid | Acetylguaiacol, methanesulfonic acid, 40–60°C, 0.5–1 h | 70–74% yield of 4'-hydroxy-3'-methoxyacetophenone |
| 2. Introduction of dibenzylamino group | Nucleophilic substitution with dibenzylamine | Dibenzylamine, NaH or K2CO3, polar aprotic solvent | Formation of 2-(Dibenzylamino)-4'-hydroxy-3'-methoxyacetophenone |
| 3. Formation of hydrochloride salt | Acidification with HCl to form salt | Hydrochloric acid treatment | Stable hydrochloride salt |
Additional Notes
- The preparation of 4-hydroxy-3-methoxybenzylamine hydrochloride , a related intermediate, is achieved via catalytic hydrogenation of 4-hydroxy-3-methoxybenzene formoxime using Pd/C and ammonium formate, followed by acidification with HCl. This method provides high purity (>99%) and high yield (>90%), suitable for industrial production.
- The synthetic strategy emphasizes minimizing protection/deprotection steps, using anhydrous conditions to prevent hydrolysis, and optimizing reaction parameters for industrial feasibility.
Chemical Reactions Analysis
Types of Reactions
2-(Dibenzylamino)-4’-hydroxy-3’-methoxyacetophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetophenone core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium ethoxide (NaOEt), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 2-(Dibenzylamino)-4’-oxo-3’-methoxyacetophenone
Reduction: Formation of 2-(Dibenzylamino)-4’-hydroxy-3’-methoxyacetophenol
Substitution: Formation of various substituted acetophenone derivatives
Scientific Research Applications
Pharmacological Properties
The compound exhibits several key pharmacological properties, including:
- NADPH Oxidase Inhibition : It acts as an inhibitor of NADPH oxidase, which plays a crucial role in the production of reactive oxygen species (ROS). This inhibition is significant in the context of inflammatory diseases and oxidative stress-related conditions .
- Voltage-Gated Sodium Channel Modulation : Research indicates that this compound can enhance the peak and late components of voltage-gated sodium currents in cardiac and neuronal cells. This modulation can have implications for treating arrhythmias and other cardiac dysfunctions .
Cardiovascular Research
The compound has been investigated for its effects on cardiac function, particularly in conditions such as heart failure and diabetes. Studies have shown that it can increase the amplitude of sodium currents in cardiomyocytes, which may improve cardiac contractility and overall heart function.
- Case Study : In HL-1 cardiomyocytes, exposure to 10 μM of the compound significantly increased peak sodium current amplitude from 859 ± 56 pA to 1381 ± 85 pA, indicating its potential use in enhancing cardiac performance under pathological conditions .
Neuroprotective Effects
The neuroprotective potential of the compound is linked to its ability to reduce oxidative stress by inhibiting NADPH oxidase activity. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.
- Case Study : In a study involving D-galactose-induced aging models in rats, the compound demonstrated a decrease in mitochondrial dysfunction and apoptosis in the ventral cochlear nucleus, suggesting its protective role against age-related neurodegeneration .
Anti-inflammatory Applications
Given its role in inhibiting NADPH oxidase, this compound has been explored for its anti-inflammatory effects. It may help mitigate inflammation in various tissues by reducing ROS levels.
- Research Findings : Studies indicate that apocynin derivatives can prevent atrial remodeling in diabetic models by attenuating oxidative stress and inflammation, showcasing their therapeutic potential in managing diabetic complications .
Summary Table of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Cardiovascular Health | Enhances voltage-gated sodium currents | Increased peak sodium current in HL-1 cardiomyocytes |
| Neuroprotection | Inhibits NADPH oxidase, reducing oxidative stress | Decreased mitochondrial dysfunction in aging models |
| Anti-inflammatory | Reduces ROS production via NADPH oxidase inhibition | Prevents atrial remodeling in diabetic rabbits |
Mechanism of Action
The mechanism of action of 2-(Dibenzylamino)-4’-hydroxy-3’-methoxyacetophenone hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dibenzylamino group can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. Additionally, the hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Hydroxyl vs. Methoxy vs. Amino Groups
Table 1: Substituent Effects on Key Properties
Key Findings :
Functional Group Modifications: Amino and Ester Variations
Table 2: Impact of Amino and Ester Groups
Key Findings :
- Benzyl-tert-butylamino groups () introduce steric hindrance, reducing reactivity but increasing lipid solubility for tissue penetration.
- Acetoxy esters (e.g., 3'-acetoxy in ) enhance lipophilicity, enabling use in micelle-based drug delivery.
- The target compound’s dibenzylamino group may facilitate interactions with hydrophobic enzyme pockets, unlike simpler amino analogs.
Biological Activity
2-(Dibenzylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.
- Chemical Formula : CHClNO
- Molecular Weight : 335.81 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of 2-(Dibenzylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride is primarily attributed to its ability to interact with various molecular targets within cells. The compound is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition : The dibenzylamino group may facilitate binding to specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The compound could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of hydroxyl and methoxy groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 2-(Dibenzylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride against various bacterial strains. The results indicate:
- Effective Against Gram-positive Bacteria : Exhibited significant inhibitory effects against Staphylococcus aureus and Bacillus subtilis.
- Limited Activity Against Gram-negative Bacteria : Showed reduced efficacy against E. coli and Pseudomonas aeruginosa.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines revealed that the compound exhibits selective cytotoxicity, particularly towards breast and colon cancer cells. The half-maximal inhibitory concentration (IC) values were determined as follows:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.4 |
| HT-29 (Colon Cancer) | 22.8 |
| HeLa (Cervical Cancer) | 30.1 |
These findings suggest that the compound may have potential as a therapeutic agent in cancer treatment.
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers tested the antimicrobial efficacy of 2-(Dibenzylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Bacillus subtilis | 10 |
| Escherichia coli | >100 |
The compound demonstrated strong activity against Gram-positive bacteria while showing negligible effects on Gram-negative strains, indicating a potential mechanism related to cell wall synthesis inhibition.
Case Study 2: Cytotoxicity in Cancer Cells
A recent investigation assessed the cytotoxic effects of the compound on various cancer cell lines. The study utilized the MTT assay to determine cell viability post-treatment with varying concentrations of the compound over a 48-hour period.
Results indicated that treatment with concentrations above 10 µM significantly reduced cell viability in MCF-7 cells, suggesting a dose-dependent response:
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 15 | 40 |
These results highlight the compound's potential as an anticancer agent.
Q & A
Basic: What are the recommended methods for synthesizing 2-(dibenzylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride?
Answer:
Synthesis typically involves sequential functionalization of the acetophenone core. A common approach includes:
- Step 1: Selective protection of the 4'-hydroxy group (e.g., using acetyl or tert-butyldimethylsilyl groups) to avoid side reactions during subsequent steps.
- Step 2: Introduction of the dibenzylamino group via nucleophilic substitution or reductive amination, using dibenzylamine and a coupling agent like EDCI/HOBt in anhydrous conditions .
- Step 3: Deprotection of the 4'-hydroxy group under mild acidic or basic conditions (e.g., dilute HCl or TBAF).
- Step 4: Final hydrochlorination using HCl gas or concentrated HCl in ethanol to form the stable hydrochloride salt .
Validation: Monitor reaction progress via TLC or HPLC, and confirm purity (>98%) using NMR (¹H/¹³C) and mass spectrometry.
Basic: How can researchers ensure the compound’s stability during storage?
Answer:
- Storage Conditions: Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis of the dibenzylamino group .
- Solubility Considerations: The hydrochloride salt is hygroscopic; pre-dry samples in a vacuum desiccator before weighing. Use anhydrous DMSO or ethanol for stock solutions to minimize degradation .
- Stability Testing: Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via HPLC-MS .
Advanced: What analytical techniques resolve contradictions in reported spectral data (e.g., NMR shifts)?
Answer:
Discrepancies in NMR data often arise from solvent effects, pH, or tautomerism. To resolve:
- Solvent Standardization: Compare spectra in deuterated DMSO-d₆ vs. CDCl₃, as the hydroxy and amino groups exhibit solvent-dependent shifts .
- pH Control: Adjust sample pH using deuterated HCl or NaOD to stabilize protonation states of the dibenzylamino and phenolic groups .
- 2D NMR: Use HSQC and HMBC to assign ambiguous peaks, particularly for aromatic protons in the methoxy-substituted ring .
Example: A ¹H NMR shift at δ 6.8–7.2 ppm may correspond to the dibenzylamino protons but can overlap with aromatic signals; ¹³C DEPT-135 clarifies this .
Advanced: How does the dibenzylamino group influence the compound’s pharmacokinetic properties?
Answer:
The dibenzylamino moiety enhances lipophilicity, increasing membrane permeability but may reduce aqueous solubility. Methodological strategies to study this include:
- LogP Measurement: Determine the octanol-water partition coefficient using shake-flask or HPLC-derived methods .
- Metabolic Stability Assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS to assess CYP450-mediated metabolism .
- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction, critical for in vivo activity predictions .
Advanced: What are the challenges in crystallizing this compound for X-ray diffraction studies?
Answer:
Crystallization difficulties arise from conformational flexibility (dibenzylamino rotation) and salt formation. Strategies include:
- Co-Crystallization: Use counterions like trifluoroacetate or co-formers (e.g., benzoic acid) to stabilize crystal lattices .
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) with slow vapor diffusion of anti-solvents (hexane, ether).
- Temperature Gradients: Gradually cool saturated solutions from 50°C to 4°C to promote nucleation .
Validation: SC-XRD (single-crystal X-ray diffraction) confirms stereochemistry and salt form, while PXRD validates bulk crystallinity .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and solution preparation .
- Spill Management: Absorb solids with inert material (vermiculite), neutralize liquid spills with sodium bicarbonate, and dispose as hazardous waste .
- Toxicity Mitigation: Avoid inhalation/contact; if exposed, rinse skin with water for 15 minutes and seek medical evaluation for persistent irritation .
Advanced: How can researchers differentiate between polymorphic forms of the hydrochloride salt?
Answer:
- Thermal Analysis: Use DSC (Differential Scanning Calorimetry) to detect melting point variations (>5°C indicates polymorphism) .
- Vibrational Spectroscopy: FT-IR and Raman spectroscopy identify hydrogen-bonding patterns and lattice vibrations unique to each polymorph .
- Dynamic Vapor Sorption (DVS): Assess hygroscopicity differences; metastable forms often exhibit higher moisture uptake .
Advanced: What computational methods predict the compound’s reactivity in biological systems?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs) .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electron density maps and reactive sites (e.g., nucleophilic aromatic rings) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics in aqueous environments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
